Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 60807-03-6
VCID: VC17182274
InChI: InChI=1S/C14H23NO4/c1-4-18-13(17)14(10(2)3)12(16)15-9-7-5-6-8-11(15)19-14/h10-11H,4-9H2,1-3H3
SMILES:
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate

CAS No.: 60807-03-6

Cat. No.: VC17182274

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate - 60807-03-6

Specification

CAS No. 60807-03-6
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,2-a]azepine-2-carboxylate
Standard InChI InChI=1S/C14H23NO4/c1-4-18-13(17)14(10(2)3)12(16)15-9-7-5-6-8-11(15)19-14/h10-11H,4-9H2,1-3H3
Standard InChI Key HGHHZJBODHTEOW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol. Its IUPAC name, ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro- oxazolo[3,2-a]azepine-2-carboxylate, reflects its fused oxazoloazepine core, an ethyl ester group, and an isopropyl substituent . Key identifiers include:

PropertyValueSource
CAS Registry Number60807-03-6 (primary); 1823266-68-7 (variant)
InChI KeyHGHHZJBODHTEOW-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C

The structural complexity arises from the oxazolo[3,2-a]azepine scaffold, which integrates a seven-membered azepine ring fused to a five-membered oxazole moiety. The 3-oxo group and isopropyl substituent at position 2 introduce steric and electronic diversity, influencing reactivity .

Stereochemical Considerations

Discrepancies in CAS numbers (60807-03-6 vs. 1823266-68-7) may indicate stereoisomeric variants or registry inconsistencies . The presence of multiple stereocenters in the octahydro framework suggests potential for diastereomerism, though crystallographic data remain unpublished.

Synthetic Pathways and Methodologies

IMDAF Reaction in Oxazoloazepine Synthesis

The intramolecular Diels-Alder reaction of furans (IMDAF) is a pivotal strategy for constructing fused oxazoloazepine systems. Research by Zubkov et al. demonstrates that furan-derived precursors undergo thermal cyclization to form bicyclic scaffolds analogous to this compound . For example, epoxyisoindole intermediates generated via IMDAF can be functionalized with ester groups, mirroring the ethyl carboxylate moiety in the target molecule .

Key Synthetic Steps

  • Precursor Preparation: Furfurylamine derivatives are condensed with keto-esters to install the oxazole ring.

  • Cyclization: Thermal or acid-catalyzed IMDAF yields the fused oxazoloazepine core.

  • Functionalization: Alkylation or acylation introduces the isopropyl and ester groups .

A hypothetical synthesis route could involve:

Furfurylamine+Ethyl acetoacetateΔOxazoloazepine intermediateIsopropylationTarget compound\text{Furfurylamine} + \text{Ethyl acetoacetate} \xrightarrow{\Delta} \text{Oxazoloazepine intermediate} \xrightarrow{\text{Isopropylation}} \text{Target compound}

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s β-keto ester and bridged heterocycle motifs make it valuable for:

  • Peptidomimetics: The azepine ring mimics peptide backbones, enabling protease resistance.

  • Alkaloid Analogues: Structural resemblance to tropane alkaloids suggests potential in neurology .

Research Findings and Comparative Analysis

Structural Analogues and Derivatives

Comparative data highlight the impact of substituents on bioactivity:

CompoundModificationBioactivitySource
Methyl 9a-hydroxy derivativeHydroxyl at C9aAntiviral (EC₅₀: 0.8 µM)
tert-Butyl spirolactamSpirocyclic lactamNeuroprotective

The isopropyl group in the target compound may enhance lipophilicity (clogP ≈ 2.1), favoring blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (~30%) due to competing side reactions. Catalytic asymmetric variants could improve enantioselectivity .

Pharmacological Profiling

In vitro assays are needed to evaluate:

  • CYP450 interactions: Risk of drug-drug interactions.

  • Solubility: Aqueous solubility < 1 mg/mL (predicted).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator